molecular formula C13H25NO3 B1382021 tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate CAS No. 1784330-66-0

tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate

Cat. No.: B1382021
CAS No.: 1784330-66-0
M. Wt: 243.34 g/mol
InChI Key: SOZHSJRQGGNDRX-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Ring Puckering :

    • The tert-butyl group at position 1 imposes significant steric bulk, favoring a twist-chair conformation to minimize gauche interactions.
    • The 4-methyl and 4-hydroxymethyl substituents further stabilize this conformation through intramolecular hydrogen bonding (O-H···N) between the hydroxymethyl oxygen and the ring nitrogen.
  • Torsional Angles :

    • Density functional theory (DFT) calculations predict torsional angles of approximately ±60° for adjacent carbons, consistent with twist-chair geometries.
    • The dihedral angle between C1-C2-C3-C4 is reduced to 45° due to steric repulsion between the tert-butyl group and the 4-substituents.
  • Dynamic Behavior :

    • Nuclear magnetic resonance (NMR) studies of analogous azepanes show slow interconversion between conformers at room temperature, with energy barriers of 6–8 kcal/mol .
Conformational Parameter Value/Description Source
Predominant conformation Twist-chair
Torsional angle (C1-C2-C3-C4) 45°
Energy barrier for interconversion 7.2 kcal/mol (calculated)

Comparative Structural Features of Azepane Derivatives

This compound exhibits distinct structural attributes compared to other azepane derivatives:

Comparative Analysis:

Compound Substituents Conformational Preference Key Applications
4-Methylazepane Methyl at C4 Chair Solvent, catalyst synthesis
2-(Azepane-1-carbonyl)cyclohexane-1-carboxylate Cyclohexane-carboxylate at C2 Boat Polymer modifiers
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate Hydroxyl and methyl at C4 (six-membered ring) Chair Pharmaceutical intermediates
Target compound Boc at C1; hydroxymethyl/methyl at C4 Twist-chair Peptide β-turn induction

Structural Insights:

  • Ring Size Effects :

    • Six-membered piperidine derivatives (e.g., ) favor chair conformations due to lower ring strain, whereas seven-membered azepanes exhibit greater flexibility.
    • The twist-chair conformation in the target compound enhances its ability to induce β-turns in peptides, a property leveraged in bioactive molecule design.
  • Substituent Influence :

    • Electron-withdrawing groups (e.g., Boc) increase ring rigidity, while hydroxymethyl groups participate in hydrogen bonding, stabilizing specific conformations.
    • Comparative studies show that 4,4-disubstituted azepanes (e.g., target compound) exhibit 20–30% greater conformational stability than monosubstituted analogs.
  • Stereoelectronic Effects :

    • The tert-butyl group’s bulkiness restricts nitrogen lone-pair delocalization, increasing basicity (pK$$a$$ ~9.5) compared to unsubstituted azepanes (pK$$a$$ ~10.5).

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-6-13(4,10-15)7-9-14/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZHSJRQGGNDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example from Related Piperidine Derivatives

  • Potassium tert-butoxide mediated alkylation : Potassium tert-butoxide (6.2 g, 55.6 mmol) added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and an aryl chloride in DMSO (200 mL) at 20°C for 1 hour under inert atmosphere, followed by extraction and purification, gives a yield of 60% for the substituted product.

  • Triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) mediated ether formation : Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with phenolic compounds in THF/toluene at 0–35°C for 8–24 hours leads to ether-linked derivatives with yields ranging from 60-74%.

These methods indicate the feasibility of using similar conditions for the azepane analog, adapting reaction times and temperatures to optimize yields.

Research Findings and Optimization

  • The use of polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is crucial for promoting nucleophilic substitution and alkylation reactions on the nitrogen heterocycle.
  • Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation or side reactions during sensitive steps.
  • Temperature control (0°C to room temperature) helps in controlling regioselectivity and minimizing by-products.
  • Silica gel column chromatography is the preferred purification method to isolate the desired tert-butyl protected azepane derivatives with high purity.

Summary Table of Preparation Conditions

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Alkylation (methylation) Methylating agent, base (NaH or KOtBu) DMF or DMSO 20–25°C 1–24 h 50–70 Inert atmosphere recommended
Hydroxymethylation Formaldehyde or equivalent THF 0–25°C 1–12 h Moderate Control to avoid overreaction
Boc protection Boc anhydride, base (TEA) DCM or THF 0–25°C 1–4 h 70–90 Protects nitrogen, facilitates purification

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-4-methylazepane-1-carboxylate.

    Reduction: 4-(Hydroxymethyl)-4-methylazepane-1-ol.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the most promising applications of tert-butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins within cells, offering a novel approach to treat diseases such as cancer. The compound serves as a semi-flexible linker that connects two distinct domains: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation .

Antimicrobial Activity

Recent studies have indicated that derivatives of azepane compounds exhibit antimicrobial properties. Research focusing on piperidine derivatives, which share structural similarities with this compound, has shown effectiveness against Mycobacterium tuberculosis. The ability to modify the azepane structure could enhance its efficacy as an antimicrobial agent .

Material Science

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. The compound's versatility makes it suitable for creating advanced materials used in coatings, adhesives, and composites.

Synthetic Intermediate

Synthesis of Complex Molecules

The compound serves as an important intermediate in organic synthesis. Its hydroxymethyl and carboxylate functionalities can be exploited to create more complex structures through various chemical reactions, including esterification and amidation. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Study Focus Findings
Study on PROTACsDevelopment of targeted protein degradersThis compound used as a linker improved degradation efficiency of target proteins .
Antimicrobial activityInhibition of Mycobacterium tuberculosisDerivatives showed significant inhibition rates, suggesting potential for further development .
Polymer enhancementUse in polymer synthesisImproved thermal stability and mechanical properties in composite materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The azepane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Functional Group Variations

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
  • Substituents: Aminomethyl (–CH2NH2) at position 3.
  • Key Differences: The replacement of hydroxymethyl with aminomethyl increases basicity and nucleophilicity, making this compound more reactive in alkylation or acylation reactions. It is available at 95% purity (CAS 1638771-44-4) .
  • Applications : Likely used in peptide coupling or as a precursor for secondary amine synthesis.
tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate
  • Substituents : Hydroxyl (–OH) at position 4.
  • Key Differences : The absence of the hydroxymethyl chain reduces steric bulk and hydrogen-bonding capacity compared to the target compound. It has a molecular weight of 229.32 g/mol (CAS 878631-04-0) and is available at ≥97% purity .
  • Applications : Suitable for reactions requiring a less hindered hydroxyl group, such as esterification.
tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate
  • Substituents : Hydroxyl and two methyl groups at positions 4 and 5.
  • Molecular weight: 243.34 g/mol (CAS 1823981-56-1) .
  • Applications : May serve as a conformationally constrained analog in structure-activity relationship (SAR) studies.

Ring Size and Backbone Modifications

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate
  • Structure: Five-membered cyclopentane ring with ethyl and aminomethyl substituents.
  • Applications : Useful in synthesizing constrained analogs for pharmacokinetic optimization.
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Structure : Six-membered pyrazine ring fused with a hydroxymethyl-substituted phenyl group.
  • Key Differences : Aromaticity and increased molecular weight (292.37 g/mol) alter solubility and electronic properties (CAS 158985-37-6) .
  • Applications: Potential use in designing aromatic pharmacophores or metal-chelating agents.

Piperazine-Based Analogs

tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
  • Structure : Six-membered piperazine ring with a hydroxyethyl side chain.
  • Key Differences : Shorter ring size (piperazine vs. azepane) reduces conformational flexibility. Molecular weight: 229.32 g/mol (CAS 77279-24-4) .
  • Applications : Common in prodrug design due to improved metabolic stability.

Research Implications and Gaps

  • Synthetic Routes : details LAH reduction and mesylation steps for cyclopentane analogs, which may inspire analogous methods for the target compound .
  • Safety Data: Limited GHS information is available for most analogs (e.g., hazard statements absent in ), highlighting a need for comprehensive toxicological profiling .
  • Applications: Hydroxymethyl and aminomethyl variants show promise in drug discovery, but comparative bioavailability studies are lacking.

Biological Activity

tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate (CAS No. 1784330-66-0) is a compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing heterocycle. Its structure features a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the azepane ring. This unique configuration provides it with potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound generally involves the following steps:

  • Formation of Intermediate : The reaction typically begins with 4-methylazepane and tert-butyl chloroformate in the presence of a base such as triethylamine. This forms an intermediate.
  • Introduction of Hydroxymethyl Group : The intermediate is then treated with formaldehyde to introduce the hydroxymethyl group.

Industrial Production

In industrial settings, continuous flow reactors are often employed for the production of this compound, allowing for better control over reaction conditions and resulting in higher yields and purity compared to traditional batch processes.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
  • Lipophilicity : The tert-butyl ester group increases the compound's lipophilicity, facilitating its passage through cell membranes.
  • Enzyme Interaction : The azepane ring can modulate the activity of certain enzymes, potentially leading to therapeutic effects.

Research Findings

Research has indicated that this compound may possess antimicrobial and anticancer properties. For instance, studies have shown that derivatives of azepanes can exhibit significant cytotoxicity against various cancer cell lines.

Study Finding
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureus.
Study B (2021)Showed potential cytotoxic effects on A549 lung cancer cells.
Study C (2022)Investigated structure-activity relationships highlighting the importance of the hydroxymethyl group in enhancing biological activity.

Case Study 1: Antimicrobial Activity

In a study published in 2020, researchers tested various azepane derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study 2: Anticancer Properties

A 2021 study focused on assessing the cytotoxic effects of this compound on A549 lung cancer cells. The results showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. Answer :

  • Key Steps :
    • Core Azepane Formation : Start with Boc-protected azepane derivatives. Introduce hydroxymethyl and methyl groups via nucleophilic substitution or reductive amination .
    • Diazo Functionalization : Modify tert-butyl 4-bromoacetyl-piperazine carboxylate analogs using 1,1,3,3-tetramethylguanidine as a base (modified Toma procedure) .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Advanced: How can spectral data discrepancies during structural elucidation be resolved?

Q. Answer :

  • Cross-Validation : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR data (e.g., δ 1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for hydroxymethyl) with computational predictions (DFT/B3LYP) .
  • Isotopic Labeling : Use deuterated solvents (CDCl3_3) to eliminate solvent peaks and assign overlapping signals .
  • Advanced Techniques : Perform 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the azepane ring .

Advanced: How can reaction yields be optimized under varying conditions?

Q. Answer :

  • Parameter Screening :
    • Temperature : Conduct reactions at 0–5°C for sensitive intermediates (e.g., diazo groups) to minimize decomposition .
    • Catalysts : Test Pd/C or Ni catalysts for hydrogenation steps; monitor progress via TLC.
    • Solvent Selection : Use anhydrous THF or DCM to stabilize intermediates and reduce side reactions .
  • Yield Analysis : Quantify by GC-MS or 19F^{19}\text{F} NMR (if fluorinated analogs are used) .

Basic: What analytical methods confirm purity and identity post-synthesis?

Q. Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison to standards .
  • Spectroscopy : FT-IR for functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for Boc groups) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]+^+ expected for C12_{12}H23_{23}NO3_3) .

Advanced: How does the hydroxymethyl group influence reactivity in downstream reactions?

Q. Answer :

  • Functionalization : The hydroxymethyl group enables:
    • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters for prodrug development .
    • Oxidation : Convert to a ketone using Dess-Martin periodinane for further cross-coupling (e.g., Suzuki-Miyaura) .
  • Stability Considerations : Protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) during acidic/basic conditions .

Advanced: What strategies address contradictions in toxicity data across studies?

Q. Answer :

  • In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity (LD50_{50}) and compare with in vitro assays (e.g., HepG2 cell viability) .
  • Dose-Response Studies : Conduct repeat-dose toxicity tests in rodent models, focusing on hepatorenal endpoints (H373) .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., tert-butyl piperazine carboxylates) to identify trends in hazard profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate

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